molecular formula C11H14Cl2N2OS B14580078 N-[(3,4-Dichlorophenyl)methyl]-N'-(3-hydroxypropyl)thiourea CAS No. 61290-60-6

N-[(3,4-Dichlorophenyl)methyl]-N'-(3-hydroxypropyl)thiourea

Cat. No.: B14580078
CAS No.: 61290-60-6
M. Wt: 293.2 g/mol
InChI Key: MTXVJBWNOKOBEH-UHFFFAOYSA-N
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Description

N-[(3,4-Dichlorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea is a chemical compound characterized by the presence of a thiourea group attached to a 3,4-dichlorophenylmethyl moiety and a 3-hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dichlorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea in the presence of a base, followed by the addition of 3-hydroxypropylamine. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification steps: Such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dichlorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Oxidation products: Sulfinyl or sulfonyl derivatives.

    Reduction products: Corresponding amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3,4-Dichlorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3,4-Dichlorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea involves its interaction with specific molecular targets and pathways:

    Molecular targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dichlorophenyl)thiourea: Lacks the 3-hydroxypropyl group.

    N-(3-Hydroxypropyl)thiourea: Lacks the 3,4-dichlorophenylmethyl group.

    N-(3,4-Dichlorophenyl)methylthiourea: Lacks the 3-hydroxypropyl group.

Uniqueness

N-[(3,4-Dichlorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea is unique due to the presence of both the 3,4-dichlorophenylmethyl and 3-hydroxypropyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

61290-60-6

Molecular Formula

C11H14Cl2N2OS

Molecular Weight

293.2 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3-(3-hydroxypropyl)thiourea

InChI

InChI=1S/C11H14Cl2N2OS/c12-9-3-2-8(6-10(9)13)7-15-11(17)14-4-1-5-16/h2-3,6,16H,1,4-5,7H2,(H2,14,15,17)

InChI Key

MTXVJBWNOKOBEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC(=S)NCCCO)Cl)Cl

Origin of Product

United States

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